Bzl-nle-ome hcl

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

IUPAC Name |

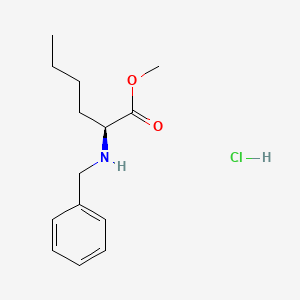

methyl (2S)-2-(benzylamino)hexanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2.ClH/c1-3-4-10-13(14(16)17-2)15-11-12-8-6-5-7-9-12;/h5-9,13,15H,3-4,10-11H2,1-2H3;1H/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGMPSIGGKFVSDE-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)OC)NCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)OC)NCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing N Benzyl L Norleucine Methyl Ester Hydrochloride As a Strategic Amino Acid Derivative in Peptide Science

In the field of peptide science, the design and synthesis of peptides with tailored properties are paramount for developing new therapeutic agents and research tools. ontosight.ai N-Benzyl-L-norleucine methyl ester hydrochloride serves as a strategic non-canonical amino acid derivative for incorporation into peptide chains. chemimpex.comchemimpex.com The use of non-proteinogenic amino acids like norleucine is a key strategy for modifying peptide structure and function. ontosight.ai

The structural components of N-Benzyl-L-norleucine methyl ester hydrochloride each play a strategic role in peptide synthesis. The N-benzyl group acts as a protecting group for the amine, which is stable under various conditions, including the presence of acid or alkaline reagents that might affect other types of protecting groups. google.com This stability is advantageous during the stepwise construction of a peptide sequence. google.com The methyl ester protects the C-terminal carboxylic acid, preventing unwanted side reactions. The hydrochloride salt form of the compound enhances its solubility and stability, which simplifies its handling and incorporation into synthetic protocols, such as solid-phase peptide synthesis. chemimpex.comchemimpex.com

Research has demonstrated the value of incorporating norleucine into peptides to probe and modulate biological activity. Norleucine is often used as an isosteric replacement for methionine, as it has a similar size and hydrophobicity but lacks the easily oxidizable sulfur atom. wikipedia.org A notable example is in the study of Alzheimer's disease, where replacing methionine with norleucine in amyloid-β peptides was found to negate the peptide's neurotoxic effects. wikipedia.orglifetein.com This highlights the potential of norleucine-containing peptides, and by extension, the utility of building blocks like N-Benzyl-L-norleucine methyl ester hydrochloride, in developing novel therapeutic strategies for neurodegenerative diseases. lifetein.com

Significance of N Benzyl L Norleucine Methyl Ester Hydrochloride As a Versatile Research Building Block in Bioactive Molecule Synthesis

Synthetic Routes for N-Benzyl-L-Norleucine Methyl Ester Hydrochloride Preparation

The synthesis of N-Benzyl-L-norleucine methyl ester hydrochloride (Bzl-Nle-OMe·HCl) is primarily achieved through a multi-step process commencing with the naturally occurring amino acid, L-norleucine. The initial step involves the esterification of the carboxylic acid group of L-norleucine to form L-norleucine methyl ester hydrochloride. This transformation is a standard procedure in organic chemistry, commonly accomplished using reagents such as thionyl chloride in methanol (B129727) or a system of trimethylsilyl (B98337) chloride (TMSCl) and methanol at room temperature. scielo.org.mxscielo.org.mx

Following esterification, the key N-benzylation step is performed on the L-norleucine methyl ester hydrochloride. A prevalent and effective method for this is reductive amination (also known as reductive alkylation). chimia.chmasterorganicchemistry.com This reaction involves treating the amino acid ester with benzaldehyde (B42025) in the presence of a reducing agent. While various reducing agents can be used, sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are frequently employed due to their selectivity. masterorganicchemistry.comresearchgate.net The process is efficient for creating N-alkylated amino esters. chimia.ch

A more contemporary and atom-economic approach is the direct N-alkylation using benzyl (B1604629) alcohol, catalyzed by a ruthenium complex. nih.govrug.nl This method is noted for its high retention of stereochemical integrity and for producing water as the only byproduct, making it an environmentally favorable option. nih.govresearchgate.net

Table 1: Comparison of Synthetic Routes for N-Benzylation of L-Norleucine Methyl Ester

| Method | Key Reagents | Advantages | Disadvantages | Citations |

|---|---|---|---|---|

| Reductive Amination | Benzaldehyde, Sodium Triacetoxyborohydride or Sodium Cyanoborohydride | Well-established, versatile method. | May require careful control of reaction conditions to avoid side products. | chimia.chmasterorganicchemistry.comresearchgate.net |

| Direct Catalytic N-Alkylation | Benzyl alcohol, Ruthenium catalyst, Diphenylphosphate additive | Atom-economic, base-free, excellent retention of stereochemistry, water is the only byproduct. | Requires a specific metal catalyst. | nih.govrug.nlresearchgate.net |

Incorporation of N-Benzyl-L-Norleucine Methyl Ester Hydrochloride into Peptide Chains

N-Benzyl-L-norleucine methyl ester hydrochloride serves as a valuable building block for creating complex peptides with specific biological activities. chemimpex.comchemimpex.com The presence of the N-benzyl group introduces a permanent modification that can alter the peptide's conformational properties and metabolic stability. google.com Norleucine itself is often utilized as a non-oxidizable isostere for methionine, which can enhance the shelf-life and stability of the final peptide product. peptide.com

Solid-Phase Peptide Synthesis (SPPS) Applications

In solid-phase peptide synthesis (SPPS), N-alkylated amino acids like Bzl-Nle-OMe are used to build modified peptide chains. chimia.chresearchgate.net The general strategy involves coupling the C-terminus of the next amino acid to the deprotected N-terminus of the growing peptide chain attached to a solid support resin. thermofisher.com However, the incorporation of N-alkylated residues such as N-benzyl-norleucine presents a synthetic challenge. The secondary amine of the N-alkylated residue is sterically hindered, which can slow down the coupling reaction. google.com To overcome this, stronger coupling agents or modified reaction conditions, such as elevated temperatures, may be necessary to ensure efficient peptide bond formation. google.com The use of benzyl (Bzl) based protecting groups is a common strategy in peptide synthesis, particularly in Boc-based protocols. peptide.com

Solution-Phase Peptide Synthesis Strategies

N-Benzyl-L-norleucine methyl ester hydrochloride is also suitable for use in solution-phase peptide synthesis. sigmaaldrich.com In this methodology, the hydrochloride salt of the amino ester is typically neutralized in situ using a non-nucleophilic base, such as N-methylmorpholine or triethylamine. orgsyn.org The resulting free secondary amine is then coupled with an N-terminally protected amino acid using a suitable coupling reagent to form the peptide bond in solution. orgsyn.org

A significant concern in solution-phase synthesis is the potential for racemization at the chiral center of the activated amino acid. peptide.com The choice of coupling method and the presence of bases can influence the degree of epimerization. peptide.comrsc.org Studies on similar N-protected amino acid esters have shown that racemization can occur even in non-polar solvents when a base is present. rsc.org

Synthesis of Novel Derivatives and Conjugates of N-Benzyl-L-Norleucine Methyl Ester Hydrochloride

The unique structure of Bzl-Nle-OMe·HCl makes it a valuable starting material for the synthesis of novel derivatives and conjugates with specialized functions. These modifications can be used to introduce new properties, such as redox activity, or to develop prodrugs with enhanced therapeutic profiles.

A notable example is the synthesis of organometallic peptide derivatives. Research has demonstrated the preparation of 1,1'-N-ferrocenoyl-(L-norleucine methyl ester)₂, a redox-active compound, starting from L-norleucine methyl ester hydrochloride. dcu.ie Such ferrocene conjugates are of interest for the development of electrochemical biosensors. dcu.ie

The concept of creating prodrugs by attaching a therapeutic agent to an amino acid ester is another important application. While specific examples starting directly from Bzl-Nle-OMe·HCl are not detailed, the principle is well-established with similar compounds like N-methylnorleucine tert-butyl ester. vulcanchem.com This compound is used as a prodrug moiety to improve the membrane permeability and target-specific delivery of cytotoxic agents. vulcanchem.com The lipophilicity imparted by the N-alkylation and ester group can facilitate traversal of cellular membranes. vulcanchem.com

Furthermore, N-benzyl amino acid derivatives can be synthesized to act as bifunctional chelating agents for labeling antibodies with metal ions for diagnostic or therapeutic purposes. nih.gov Other derivatives include those prepared through reactions with N-benzylcarboxamides or by creating malonic acid derivatives for further synthetic elaboration. google.comresearchgate.net

Table 2: Examples of Derivatives and Conjugates from Norleucine Esters

| Derivative/Conjugate Class | Starting Material | Synthetic Approach | Potential Application | Citations |

|---|---|---|---|---|

| Organometallic Derivatives | L-norleucine methyl ester hydrochloride | Coupling with ferrocenoyl chloride. | Electrochemical biosensors. | dcu.ie |

| Prodrug Moieties | N-methylnorleucine tert-butyl ester | Conjugation to a therapeutic agent. | Targeted drug delivery, improved membrane permeability. | vulcanchem.com |

| Chelating Agents | N-benzyl derivatives of diethylenetriaminetetraacetic acids | Multi-step synthesis to create complexing agents. | Labeling antibodies with metal ions for immunoassays. | nih.gov |

| Malonic Acid Derivatives | N/A (uses norleucine residue) | Condensation with malonic acid esters. | Intermediates for complex peptide synthesis. | google.com |

Stereochemical Considerations in N-Benzyl-L-Norleucine Methyl Ester Hydrochloride Synthesis and Utilization

Maintaining the stereochemical integrity of the α-carbon is of paramount importance throughout the synthesis and subsequent use of N-Benzyl-L-norleucine methyl ester hydrochloride. The biological activity of peptides is highly dependent on their specific three-dimensional structure, and any loss of chirality can lead to inactive or undesired products.

The N-alkylation step is a critical point where racemization can occur. Modern catalytic methods, such as the ruthenium-catalyzed N-alkylation with benzyl alcohol, have been specifically developed to provide excellent retention of stereochemistry. nih.govrug.nlresearchgate.net However, traditional methods require careful control of reaction conditions. Racemization of amino acid derivatives is often base-catalyzed and can be influenced by the solvent system. rsc.orgunimi.it For instance, studies have shown that forming benzyl esters in refluxing cyclohexane (B81311) avoids the racemization that can occur in higher-boiling solvents like toluene. unimi.it

During peptide coupling reactions, the activated carboxyl group of the coupling partner can lead to the formation of an oxazolone (B7731731) intermediate, which is susceptible to racemization. peptide.com The risk is particularly high for N-protected amino acids when strong activation methods are used in the presence of a base. rsc.org The use of urethane-based protecting groups (like Cbz or Boc) on the nitrogen is known to suppress racemization by reducing the likelihood of oxazolone formation. researchgate.net While the N-benzyl group of Bzl-Nle-OMe is not a urethane, the principles of avoiding harsh basic conditions and overly aggressive activation during subsequent coupling steps remain crucial to preserve its stereochemical purity.

Table of Compound Names

| Abbreviation/Trivial Name | Full Chemical Name |

| Bzl-Nle-OMe·HCl | N-Benzyl-L-Norleucine Methyl Ester Hydrochloride |

| L-Norleucine | (S)-2-Aminohexanoic acid |

| TMSCl | Trimethylsilyl chloride |

| NaBH(OAc)₃ | Sodium triacetoxyborohydride |

| NaBH₃CN | Sodium cyanoborohydride |

| Boc | tert-Butoxycarbonyl |

| Fmoc | 9-Fluorenylmethoxycarbonyl |

| Bzl | Benzyl |

| Cbz or Z | Benzyloxycarbonyl |

| EDAC | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride |

| N-methylmorpholine | 4-Methylmorpholine |

| H-EACA-L-Nle-OH | 6-Amino-N-((S)-1-carboxy-pentyl)hexanamide |

Pharmacological and Biochemical Investigations of N Benzyl L Norleucine Methyl Ester Hydrochloride and Its Derivatives

Enzyme Inhibition Profiles and Mechanisms of N-Benzyl-L-Norleucine Methyl Ester Hydrochloride Analogues

N-Benzyl-L-norleucine methyl ester hydrochloride and its derivatives have been a subject of interest in biochemical and pharmaceutical research due to their potential as enzyme inhibitors. chemimpex.com These compounds, which are structurally related to amino acids, can interact with various enzymes, modulating their catalytic activity. chemimpex.com The introduction of a benzyl (B1604629) group to the norleucine methyl ester structure can influence its binding affinity and specificity towards different classes of enzymes. chemimpex.com

Inhibition of Proteases (e.g., Aspartic Proteinases, 20S Proteasome)

Proteases are enzymes that catalyze the breakdown of proteins and are crucial in numerous physiological processes. medcraveonline.com Their dysregulation is often linked to various diseases, making them significant targets for therapeutic intervention. medcraveonline.commedcraveonline.com

Aspartic Proteinases: These enzymes utilize a pair of aspartic acid residues in their active site to hydrolyze peptide bonds. medcraveonline.com While specific inhibitory data for N-benzyl-L-norleucine methyl ester hydrochloride against aspartic proteinases is not extensively detailed in the provided results, the general class of amino acid derivatives is studied for such purposes.

20S Proteasome: The 20S proteasome is a multicatalytic protease complex responsible for intracellular protein degradation. nih.govresearchgate.net It possesses distinct catalytic sites, including chymotrypsin-like, trypsin-like, and caspase-like activities. medcraveonline.comresearchgate.net Inhibition of the proteasome can lead to cell cycle arrest and apoptosis, a mechanism exploited in cancer therapy. medcraveonline.com Peptide-based compounds, including those with modified amino acid structures, have been designed to selectively inhibit the activities of the 20S proteasome. google.com For instance, some peptide-based inhibitors can selectively target the chymotrypsin-like activity of the proteasome. google.com The inhibition can be time- and concentration-dependent. nih.gov

Table 1: Investigated Protease Inhibition by Amino Acid Analogues

| Enzyme Target | Inhibitor Type | Observed Effect |

|---|---|---|

| 20S Proteasome | Peptide-based inhibitors | Selective inhibition of catalytic activities (e.g., chymotrypsin-like). google.com |

| Aspartic Proteinases | General amino acid derivatives | Studied as potential inhibitors. |

Inhibition of Esterases (e.g., Cholinesterases, Phospholipase A2)

Esterases are a class of hydrolase enzymes that split esters into an acid and an alcohol. Their inhibition has therapeutic applications in various conditions.

Cholinesterases: These enzymes are critical for the breakdown of the neurotransmitter acetylcholine. While direct inhibition data for Bzl-nle-ome hcl is not specified, the broader class of compounds is of interest in neuroscience research. chemimpex.com

Phospholipase A2 (PLA2): These enzymes are involved in inflammatory processes by releasing arachidonic acid from cell membranes, which is a precursor to eicosanoids. nih.gov Inhibitors of PLA2 are considered potential anti-inflammatory agents. nih.gov Studies have shown that 2-oxoamides based on amino acid esters, such as the ethyl ester of γ-aminobutyric acid, can inhibit both cytosolic (cPLA2) and calcium-independent (iPLA2) forms of the enzyme. nih.gov For example, the replacement of an ethyl ester with an allyl or benzyl ester in some 2-oxoamide inhibitors resulted in weaker inhibition of GIVA cPLA2 and GVIA iPLA2. nih.gov

Table 2: Investigated Esterase Inhibition by Amino Acid-Based Compounds

| Enzyme Target | Inhibitor Type | Key Findings |

|---|---|---|

| Phospholipase A2 (PLA2) | 2-oxoamides based on amino acid esters | Inhibition of cPLA2 and iPLA2. nih.gov |

| Allyl and benzyl ester analogues | Weaker inhibition compared to ethyl esters in some cases. nih.gov |

Inhibition of Oxidoreductases (e.g., Monoamine Oxidases)

Oxidoreductases catalyze the transfer of electrons from one molecule to another. Monoamine oxidases (MAOs) are a key family of these enzymes.

Monoamine Oxidases (MAO): MAO-A and MAO-B are crucial enzymes in the metabolism of monoamine neurotransmitters. mdpi.com Inhibitors of MAO-B are particularly relevant for the treatment of neurodegenerative diseases like Parkinson's disease. mdpi.com Research on pyridazinobenzylpiperidine derivatives has shown that many of these compounds exhibit higher inhibition of MAO-B than MAO-A. mdpi.com For example, compound S5 from one study showed potent and selective MAO-B inhibition with an IC50 value of 0.203 μM and a selectivity index of 19.04 for MAO-B over MAO-A. mdpi.com Kinetic studies revealed a competitive and reversible type of inhibition for some of these derivatives. mdpi.com

Table 3: Inhibition of Monoamine Oxidase by Derivative Compounds

| Compound | Target | IC50 (μM) | Inhibition Type |

|---|---|---|---|

| S5 (pyridazinobenzylpiperidine derivative) | MAO-B | 0.203 mdpi.com | Competitive, Reversible mdpi.com |

| MAO-A | 3.857 mdpi.com | ||

| S16 (pyridazinobenzylpiperidine derivative) | MAO-B | 0.979 mdpi.com | Competitive, Reversible mdpi.com |

Receptor Binding and Ligand-Receptor Interaction Studies with N-Benzyl-L-Norleucine Methyl Ester Hydrochloride-Derived Ligands

The structural features of N-benzyl-L-norleucine methyl ester hydrochloride make it a valuable scaffold for designing ligands that can interact with various receptors, influencing cellular signaling pathways. chemimpex.com These interactions are fundamental to the development of new therapeutic agents.

Opioid Receptor Affinities and Selectivity

Opioid receptors are G protein-coupled receptors that mediate the effects of opioids, playing a central role in pain perception. semanticscholar.org The primary subtypes are μ (mu), δ (delta), and κ (kappa).

Derivatives of amino acids are frequently incorporated into peptide structures to modulate their binding affinity and selectivity for opioid receptors. mdpi.com For example, the introduction of a N-benzyl group into certain opioid-like molecules can impact their interaction with these receptors. In the context of fentanyl analogs, an N-benzyl substitution has been shown to significantly reduce activity compared to the N-phenethyl group. plos.org Similarly, for oxymorphone derivatives, an N-benzyl group was found to be unfavorable for both μ-opioid receptor (MOP) affinity and selectivity. semanticscholar.org

In contrast, bifunctional peptide derivatives designed as opioid receptor agonists and neurokinin 1 (NK1) receptor antagonists have been synthesized. nih.gov One such analogue, which incorporated a glycosylated serine, showed a high δ-selectivity, with IC50 values of 17 and 670 nM in mouse vas deferens (MVD) and guinea pig ileum (GPI) assays, respectively. nih.gov Another analogue in the same study displayed reduced affinity at the δ opioid receptor (Ki = 36 nM) and very low affinity for the μ opioid receptor (Ki = 3400 nM). nih.gov

Table 4: Opioid Receptor Binding Affinities of Derivative Ligands

| Compound/Derivative | Receptor | Binding Affinity (Ki) | Functional Assay (IC50) |

|---|---|---|---|

| Fentanyl N-benzyl analog | μ-opioid | Reduced activity plos.org | - |

| Oxymorphone N-benzyl derivative | μ-opioid | 138 nM semanticscholar.org | - |

| δ-opioid | 529 nM semanticscholar.org | - | |

| κ-opioid | 134 nM semanticscholar.org | - | |

| Glycosylated Peptide Analogue 6 | δ-opioid | - | 17 nM (MVD), 670 nM (GPI) nih.gov |

| Peptide Analogue 4 | δ-opioid | 36 nM nih.gov | 18 nM (MVD) nih.gov |

| μ-opioid | 3400 nM nih.gov | 250 nM (GPI) nih.gov |

Neurokinin Receptor Modulation

Neurokinin (NK) receptors, including NK1, NK2, and NK3, are involved in a variety of physiological processes, and their antagonists have therapeutic potential. researchgate.net

Bifunctional compounds have been developed that act as both opioid receptor agonists and NK1 receptor antagonists. nih.gov This dual activity is based on the observation that simultaneous modulation of both receptor systems can enhance antinociceptive effects. nih.gov In a study developing such bifunctional peptides, analogues incorporating glycosylated serine residues showed good binding affinities at the human NK1 (hNK1) receptors, with Ki values of 77 pM and 52 pM for two of the compounds. nih.gov The design of these ligands often involves incorporating specific amino acid sequences known to interact with NK receptors.

Table 5: Neurokinin Receptor Binding Affinities of Derivative Ligands

| Compound/Derivative | Receptor | Binding Affinity (Ki) |

|---|---|---|

| Glycosylated Peptide Analogue 5 | hNK1 | 77 pM nih.gov |

| Glycosylatd Peptide Analogue 6 | hNK1 | 52 pM nih.gov |

Other G-Protein Coupled Receptor (GPCR) Interactions

Derivatives of N-Benzyl-L-Norleucine Methyl Ester Hydrochloride have been investigated for their interactions with various G-Protein Coupled Receptors (GPCRs), a large family of receptors that play crucial roles in cellular signaling. The incorporation of norleucine (Nle), an isomer of leucine (B10760876), into peptide ligands can significantly influence their binding affinity, selectivity, and functional activity at these receptors.

Research has explored the use of norleucine-containing peptides as ligands for several GPCRs. One study focused on a bifunctional peptide, analogue 6 (Tyr-D-Ala-Gly-Phe-Nle-Pro-Leu-Ser(Glc)-Trp-NH-3',5'-Bzl(CF3)2), which was found to be an effective opioid receptor agonist and a neurokinin 1 (NK1) receptor antagonist. nih.gov The conformation of such peptides when bound to the cell membrane is considered critical for their interaction with GPCRs like the opioid and NK1 receptors. nih.gov Another chimeric peptide containing norleucine, Tyr-Nle-Gly-Trp-Nle-Asp-Phe-NH2, demonstrated weak activity at both δ- and μ-opioid receptors, as well as at cholecystokinin (B1591339) (CCK) receptors. rsc.org

Furthermore, a synthetic analogue of α-melanocyte-stimulating hormone (α-MSH), [Nle4, D-Phe7]-α-MSH, demonstrated high potency and prolonged biological activity. nih.gov This peptide was found to be a potent activator of mouse melanoma adenylate cyclase, a key enzyme in the signaling pathway of melanotropin receptors, which are members of the GPCR family. nih.gov The study highlighted that the substitution of methionine with norleucine contributed to this enhanced activity. nih.gov

The strategic substitution with norleucine has also been used in designing selective ligands for other GPCRs. For instance, the compound BC264, a selective agonist for the CCK2 receptor, incorporates norleucine in its structure (Tyr(SO3H)-gNle-mGly-Trp-(NMe)Nle-Asp-Phe-NH2). unife.it Studies on apelin-13 (B560349) analogues, which are ligands for the APJ receptor (a GPCR), have explored how modifications, including Nα-benzyl substitutions, can modulate intracellular signaling pathways, demonstrating the significance of the N-benzyl group in GPCR ligand design. nih.govacs.org

The following table summarizes the interactions of selected norleucine-containing derivatives with various GPCRs.

| Derivative/Analogue | Target GPCR(s) | Observed Activity |

| [Nle4, D-Phe7]-α-MSH | Melanotropin Receptors | Potent agonist, activates adenylate cyclase nih.gov |

| Analogue 6 (Tyr-D-Ala-Gly-Phe-Nle-...) | Opioid Receptors, Neurokinin 1 (NK1) Receptor | Opioid agonist, NK1 antagonist nih.gov |

| Tyr-Nle-Gly-Trp-Nle-Asp-Phe-NH2 | δ- and μ-Opioid Receptors, CCK Receptors | Weak activity rsc.org |

| BC264 (Tyr(SO3H)-gNle-mGly-Trp-(NMe)Nle-Asp-Phe-NH2) | Cholecystokinin (CCK) Receptors | Selective CCK2 agonist unife.it |

Modulation of Cellular and Biochemical Pathways by N-Benzyl-L-Norleucine Methyl Ester Hydrochloride Derivatives

Derivatives of N-Benzyl-L-Norleucine Methyl Ester Hydrochloride have been shown to modulate various cellular and biochemical pathways, underscoring their potential as tools for biochemical research and as scaffolds for therapeutic development.

One of the key pathways influenced by norleucine-containing peptides is the adenylate cyclase pathway. The synthetic melanotropin analogue, [Nle4, D-Phe7]-α-MSH, was found to be a potent activator of adenylate cyclase in mouse melanoma cells, leading to a subsequent stimulation of tyrosinase activity. nih.gov This demonstrates a direct modulation of a specific enzyme and its downstream effects on cellular function. nih.gov

In the context of cancer and cell migration, derivatives of N-Boc-L-norleucine have been explored as potential inhibitors of matrix metalloproteinases (MMPs). unimi.it Specifically, these derivatives were investigated for their ability to selectively inhibit MMP2 and MMP9, enzymes that are key players in signaling pathways associated with the angiogenic switch and tumor cell invasion. unimi.it

Other enzymatic pathways have also been targeted. Phosphorus-containing derivatives of norleucine, for example, were synthesized as potential inhibitors of cytosolic leucine aminopeptidase. tandfonline.com This enzyme is involved in the maturation and degradation of bioactive peptides, and its inhibition can have significant physiological effects. tandfonline.com

The therapeutic potential of norleucine derivatives in modulating inflammatory pathways has also been noted. A specific derivative, Stearyl-Norleucine-VIP, has been investigated for its potential in treating inflammation-induced osteolysis. weizmann.ac.il Furthermore, research into neurodegenerative diseases has shown that replacing methionine with norleucine in amyloid-β peptides can lead to a reduction in their neurotoxic effects, suggesting a modulation of the pathological pathways associated with Alzheimer's disease. lifetein.com Studies on apelin-13 analogues have also revealed that Nα-benzyl substitutions can influence intracellular signaling, such as the β-arrestin 2 pathway. nih.govacs.org

Exploration of Other Biological Activities (e.g., Antimicrobial Activity)

Beyond their interactions with receptors and cellular pathways, derivatives of N-Benzyl-L-Norleucine Methyl Ester Hydrochloride have been explored for other biological functions, most notably antimicrobial activity. The structural features of these compounds, including the amino acid ester and the N-acyl/N-benzyl group, can be optimized to target microbial organisms.

A significant study focused on the synthesis and antimicrobial evaluation of N-acylnorleucine derivatives. The research found that specific amide ester compounds bearing an electron-withdrawing group exhibited potent antigrowth activity against Gram-negative bacteria, including Klebsiella pneumoniae and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.9 μg/mL. jetir.org The study concluded that these N-acyl norleucine derivatives represent a new class of antibacterial agents. jetir.org

The following table presents the antibacterial activity of selected N-acyl norleucine ethyl ester derivatives against Klebsiella pneumoniae and Escherichia coli. jetir.org

| Compound | Substituent on Benzoyl Group | MIC (μg/mL) vs. K. pneumoniae | MIC (μg/mL) vs. E. coli |

| 3c | 2-amino-5-nitro | 0.9 | 0.9 |

| 3d | 2-amino-3,5-dinitro | 0.9 | 0.9 |

| 3e | 2-amino-5-bromo | 3.9 | 7.8 |

| 3f | 2-amino-3,5-dibromo | 1.9 | 3.9 |

| 3g | 2-amino-5-chloro | 3.9 | 3.9 |

| 3h | 2-amino-3,5-dichloro | 1.9 | 3.9 |

Supporting these findings, other studies on related compounds have demonstrated the antimicrobial potential of this chemical class. Research on N-benzoyl amino esters, which share the N-acyl ester motif, showed that they can be potent antifungal agents against pathogens like Aspergillus fumigatus and Fusarium temperatum. scielo.org.mxjmcs.org.mx Similarly, N-(benzyl)-thieno[2,3-d]pyrimidine-carboxamides displayed good antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. researchgate.net The natural product Cyclomarin A, a heptapeptide (B1575542) containing a norleucine derivative, has also been noted for its potent activity against Mycobacterium tuberculosis and Plasmodium species. ucsf.edu

Structural Elucidation and Structure Activity Relationship Sar Studies of N Benzyl L Norleucine Methyl Ester Hydrochloride Based Compounds

Elucidation of Structure-Activity Relationships for N-Benzyl-L-Norleucine Methyl Ester Hydrochloride Analogues

The exploration of structure-activity relationships (SAR) for analogues of N-Benzyl-L-norleucine methyl ester hydrochloride reveals critical insights into how molecular modifications influence biological activity. Studies on related N-acyl amino acid esters and peptides demonstrate that variations in the amino acid side chain, the N-acyl group, and the ester moiety can significantly impact the compound's efficacy and selectivity for specific biological targets. scielo.org.mxnih.gov

For instance, in a series of N-benzoyl amino esters, compounds derived from amino acids with bulky, hydrophobic side chains like valine and tryptophan exhibited potent antifungal activity. scielo.org.mx This suggests that the norleucine side chain in Bzl-nle-ome hcl likely plays a crucial role in its biological interactions. Furthermore, modifications to the aromatic ring of the N-acyl group can also modulate activity. scielo.org.mx

In the context of peptide mimetics, the introduction of constrained residues, such as those derived from N-benzyl amino acids, can rigidify the peptide backbone to mimic specific secondary structures like β-turns. rsc.org This conformational constraint is often paramount for high-affinity binding to biological targets. The N-benzyl group itself can participate in crucial binding interactions, as seen in studies of melanocortin receptor ligands where a benzyl (B1604629) group at the R3 position contributed to receptor selectivity. nih.gov

The following table summarizes the impact of structural modifications on the biological activity of related compounds, providing a framework for understanding the SAR of this compound analogues.

Table 1: Structure-Activity Relationship Insights from Related Compounds

| Compound Class | Structural Modification | Impact on Biological Activity |

|---|---|---|

| N-benzoyl amino esters | Bulky, hydrophobic amino acid side chains (e.g., valine, tryptophan) | Increased antifungal activity scielo.org.mx |

| N-benzoyl amino esters | N-benzoyl group vs. N-benzyl group | Can influence binding affinity and selectivity scielo.org.mxnih.gov |

| Peptide Mimetics | Introduction of N-benzyl amino acids | Induces conformational rigidity, mimicking secondary structures rsc.org |

| Melanocortin Receptor Ligands | Benzyl group at the R3 position | Contributes to receptor selectivity nih.gov |

| SNAT2 Transporter Ligands | C-terminus esterification | Maintained affinity for the transporter nih.govresearchgate.net |

| SNAT2 Transporter Ligands | Benzyl ester vs. other esters | Can affect transporter translocation nih.gov |

Conformational Analysis of Peptides Incorporating N-Benzyl-L-Norleucine Methyl Ester Hydrochloride

The three-dimensional structure of peptides is a key determinant of their biological function. The incorporation of modified amino acids like N-Benzyl-L-norleucine methyl ester can significantly influence the peptide's conformational preferences. rsc.orgnih.gov

Spectroscopic techniques are powerful tools for elucidating the solution-state conformation of peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can provide detailed information about the local environment of each atom in a peptide. dcu.ie Chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) can be used to determine torsional angles and inter-proton distances, which in turn define the peptide's backbone and side-chain conformations. uni-regensburg.de For peptides containing N-benzyl groups, specific NMR signals can be assigned to the benzyl protons, providing insights into their spatial orientation relative to the rest of the peptide. dcu.ie

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is particularly sensitive to the secondary structure of peptides. nih.govspringernature.com The far-UV CD spectrum (typically 190-250 nm) exhibits characteristic signals for α-helices, β-sheets, turns, and random coil structures. nih.govspringernature.comsubr.edu The incorporation of N-Benzyl-L-norleucine can induce or stabilize specific secondary structures, which would be detectable as changes in the CD spectrum compared to a peptide with a non-benzylated norleucine. nih.govsubr.edu For example, a transition to a more ordered helical or turn-like conformation upon incorporation of the N-benzyl group would result in a distinct CD signature. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides information about the hydrogen bonding patterns within a peptide, which are crucial for stabilizing secondary structures. researchgate.net The amide I band (1600-1700 cm⁻¹) is particularly informative, with different frequencies corresponding to α-helices, β-sheets, and other conformations. researchgate.net In the solid state, FTIR can reveal the conformational preferences of the peptide within a crystal lattice. researchgate.net The presence of the ester carbonyl group in N-Benzyl-L-norleucine methyl ester hydrochloride would also give rise to a characteristic absorption band in the FTIR spectrum. researchgate.net

X-ray crystallography provides a high-resolution, three-dimensional structure of a molecule in the solid state. csic.es Obtaining a single crystal of a peptide incorporating N-Benzyl-L-norleucine methyl ester hydrochloride would allow for the precise determination of bond lengths, bond angles, and torsion angles. researchgate.net This information would definitively establish the conformation of the peptide in the crystalline form and reveal the intramolecular and intermolecular interactions, including hydrogen bonding and packing forces, that stabilize the structure. csic.es The crystal structure of related N-acyl amino acid esters has provided valuable insights into their solid-state conformations and intermolecular interactions. researchgate.net

Computational Chemistry and Molecular Modeling for N-Benzyl-L-Norleucine Methyl Ester Hydrochloride-Ligand Interactions

Computational methods are invaluable for understanding and predicting the interactions between a ligand like a peptide containing N-Benzyl-L-norleucine methyl ester hydrochloride and its biological target.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor. nih.gov For a peptide containing N-Benzyl-L-norleucine, docking studies can help to visualize how the N-benzyl group and the norleucine side chain fit into the binding pocket of a target protein. nih.gov This can reveal key interactions, such as hydrophobic interactions or π-π stacking involving the benzyl group, that contribute to binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the conformational landscape of a peptide and its interactions with its environment over time. plos.orgnih.gov By simulating the peptide in an explicit solvent, MD can explore the different conformations that the peptide can adopt in solution and identify the most stable ones. nih.govresearchgate.net When a peptide-receptor complex is simulated, MD can reveal the dynamic nature of their interactions and provide insights into the binding mechanism. researchgate.net For peptides containing N-methylated residues, which are structurally related to N-benzyl residues, MD simulations have been shown to be a powerful tool for understanding their solution behavior. nih.gov

QSAR is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ubaya.ac.idnih.gov For a series of N-Benzyl-L-norleucine methyl ester hydrochloride analogues with varying substituents, a QSAR model could be developed to predict the activity of new, unsynthesized compounds. atlantis-press.comatlantis-press.com

The process involves calculating a set of molecular descriptors for each compound, which quantify various physicochemical properties such as lipophilicity (e.g., ClogP), electronic properties (e.g., atomic charges, HOMO/LUMO energies), and steric properties (e.g., molecular weight, molar refractivity). atlantis-press.com Statistical methods, such as multiple linear regression or partial least squares, are then used to build an equation that correlates these descriptors with the observed biological activity. ubaya.ac.id A statistically significant QSAR model can provide valuable insights into which molecular properties are most important for activity and guide the design of more potent analogues. nih.govatlantis-press.com

Translational Research and Drug Discovery Applications Featuring N Benzyl L Norleucine Methyl Ester Hydrochloride

Role of N-Benzyl-L-Norleucine Methyl Ester Hydrochloride in Lead Compound Identification and Optimization

The identification and subsequent optimization of lead compounds are critical early phases in the drug discovery pipeline. google.commdpi.com Bzl-Nle-OMe HCl serves as a crucial component in this process, primarily due to its utility as a building block in peptide synthesis. chemimpex.com Peptides are often used as initial "hits" or lead compounds because of their high affinity and specificity for biological targets. However, they typically suffer from poor metabolic stability and bioavailability.

The incorporation of non-natural amino acids like norleucine, protected with a benzyl (B1604629) group, into peptide sequences is a key strategy to address these limitations. The linear hydrophobic side chain of the norleucine residue mimics that of methionine but lacks the easily oxidizable sulfur atom, thereby enhancing the stability of the resulting peptide. The benzyl group further contributes to the molecule's ability to engage in biological interactions. chemimpex.com

In the optimization phase, medicinal chemists systematically modify a lead compound to improve its drug-like properties. Combinatorial chemistry approaches, often performed using solid-phase synthesis, allow for the rapid generation of a large number of analogs. google.com this compound is particularly well-suited for such synthetic strategies. Its hydrochloride salt form enhances its solubility, making it easier to handle and incorporate into various synthetic workflows. chemimpex.com The methyl ester and benzyl groups act as protecting groups that prevent unwanted side reactions during peptide coupling, ensuring the controlled construction of the desired molecular architecture.

Design and Development of N-Benzyl-L-Norleucine Methyl Ester Hydrochloride-Containing Peptidomimetics

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties. nih.govnih.gov this compound is a valuable precursor in the synthesis of such molecules.

Strategies for Enhancing Metabolic Stability and Bioavailability

A primary goal in designing peptidomimetics is to overcome the inherent metabolic instability and poor bioavailability of natural peptides. Several strategies involving the use of this compound and similar modified amino acids can be employed:

N-terminal Derivatization: Modification of the N-terminus of a peptide is a common tactic to increase its resistance to enzymatic degradation. hawaii.edu The benzyl group in this compound can serve as a starting point for further chemical modifications.

Incorporation of Unnatural Amino Acids: The inclusion of unnatural amino acids, such as the norleucine in this compound, can enhance resistance to proteolysis by aminopeptidases. mdpi.comnih.gov These modified residues are not readily recognized by degradative enzymes.

Reduced Oxidation Susceptibility: By replacing methionine with norleucine, the resulting peptidomimetic is less prone to oxidation, a common metabolic pathway that can inactivate peptide drugs.

Increased Lipophilicity: The benzyl and norleucine components of this compound increase the lipophilicity of the resulting peptidomimetic. google.com This can enhance membrane permeability and improve oral bioavailability. mdpi.comgoogle.com

Cyclic Peptide and Constrained Analogues

Cyclization is a powerful strategy for improving the metabolic stability, receptor selectivity, and bioavailability of peptides. nih.govhawaii.edu By constraining the peptide's conformation, cyclization can lock it into its bioactive shape, leading to higher potency. This compound can be incorporated into linear peptide precursors that are subsequently cyclized. nih.gov The presence of the N-benzyl group can also influence the conformational preferences of the peptide backbone, potentially favoring a bioactive conformation. rsc.org

Preclinical Pharmacological Evaluation of N-Benzyl-L-Norleucine Methyl Ester Hydrochloride-Based Drug Candidates

Once potential drug candidates incorporating this compound have been synthesized, they undergo rigorous preclinical evaluation to assess their therapeutic potential. chemimpex.com

In Vitro Efficacy and Selectivity Studies

In vitro studies are essential for determining the potency and selectivity of a drug candidate. These assays are typically conducted using purified enzymes or cell-based systems. For instance, derivatives of this compound have been incorporated into dipeptide-type inhibitors of the SARS-CoV 3CL protease. nih.gov In one study, a compound containing a norleucine residue at the P2 position demonstrated an inhibitory constant (Ki) of 1.60 μM. nih.gov The selectivity of these compounds is also assessed against related enzymes or receptors to ensure they are acting on the intended target and to minimize the potential for off-target effects.

| Compound Derivative | Target | In Vitro Activity (Ki) |

| Dipeptidic inhibitor with n-butyl isostere of leucine (B10760876) | SARS-CoV 3CL protease | 1.60 μM nih.gov |

This table presents an example of in vitro efficacy data for a compound containing a norleucine residue.

Investigations into Novel Drug Delivery Systems for N-Benzyl-L-Norleucine Methyl Ester Hydrochloride-Derived Therapeutics

The unique structure of N-Benzyl-L-norleucine methyl ester hydrochloride (this compound) makes it a valuable building block in medicinal chemistry, particularly for the synthesis of bioactive peptides and other potential drug candidates. chemimpex.com Its hydrochloride form enhances solubility, which is an advantageous property for formulation, while the core structure can be modified to create therapeutics targeting specific biological pathways. chemimpex.com However, like many peptide-based therapeutics, molecules derived from this compound can face challenges such as limited bioavailability and susceptibility to enzymatic degradation. This has prompted significant research into novel drug delivery systems designed to protect these therapeutics and enhance their delivery to target sites.

Detailed Research Findings

Research efforts are primarily focused on leveraging the this compound scaffold to create more stable and effective therapeutic agents through advanced formulation strategies. The compound is frequently used in peptide synthesis to incorporate norleucine residues, which can result in peptides with improved biological activity and greater stability against enzymatic breakdown compared to their natural counterparts. The exploration of innovative drug delivery systems is a key area of this research, aiming to maximize the therapeutic potential of these modified peptides and other derived molecules. chemimpex.com

One significant area of investigation involves the creation of complex organometallic-peptide conjugates. A notable study detailed the synthesis and characterization of N-ferrocenoyl-L-norleucine methyl ester derivatives. dcu.ie In this research, the ferrocene (B1249389) moiety, a redox-active group, was coupled to the norleucine derivative. dcu.ie This approach is of particular interest for developing electrochemical biosensors, but the principles of conjugating a peptide to a functional moiety are directly applicable to therapeutic delivery, such as for targeted release or imaging. The study successfully synthesized and characterized these novel derivatives, providing key data on their physical and electrochemical properties. dcu.ie

Another researched strategy is the development of prodrugs. Related amino acid esters have been used in the formulation of pharmaceuticals as prodrugs to enhance bioavailability and therapeutic effect. chemimpex.com This concept involves modifying the parent drug in such a way that it becomes active only after metabolic processes in the body release the parent compound. This can improve drug delivery, reduce off-target effects, and protect the drug from premature degradation.

The table below summarizes key findings from a study on a therapeutic derivative of L-norleucine methyl ester hydrochloride.

Table 1: Characterization of N-ferrocenoyl-(L-norleucine methyl ester)₂ Derivative This table is interactive. You can sort and filter the data.

| Property | Value | Research Context |

|---|---|---|

| Synthesis Yield | 75% | Optimized coupling method |

| Melting Point | 180-182°C | Physical characterization |

| Electrochemical Potential (E₁/₂) | 0.344 mV (Vs. Fc/Fc+) | Redox activity measurement via Cyclic Voltammetry |

| Optical Rotation [α]D²⁰ | -28° (EtOH) | Stereochemical integrity confirmation |

Data sourced from a study on novel N-ferrocenoyl peptide derivatives. dcu.ie

The following table outlines various drug delivery strategies being investigated for amino acid ester-derived therapeutics.

Table 2: Investigated Drug Delivery Strategies This table is interactive. You can sort and filter the data.

| Delivery Strategy | Objective | Rationale | Associated Compound Type |

|---|---|---|---|

| Peptide Conjugation | Enhanced Stability & Targeting | Incorporating non-natural amino acids or functional moieties (e.g., ferrocene) to improve resistance to enzymatic degradation and add functionality. dcu.ie | Organometallic-peptide derivatives dcu.ie |

| Prodrug Formulation | Improved Bioavailability | Modifying the therapeutic agent to be activated post-administration, overcoming initial absorption barriers. chemimpex.com | Prodrugs of various pharmaceuticals chemimpex.com |

| Polymeric Systems | Controlled Release & Protection | Encapsulating the drug within a polymer matrix to protect it from the biological environment and control its release rate. google.com | Polymeric drug conjugates google.com |

| Solubility Enhancement | Improved Formulation | Utilizing the hydrochloride salt form and other chemical modifications to increase solubility for easier handling and administration. chemimpex.com | Amino acid ester hydrochlorides chemimpex.com |

Advanced Analytical Methodologies for N Benzyl L Norleucine Methyl Ester Hydrochloride and Its Metabolites in Research Studies

Chromatographic and Spectroscopic Techniques for Characterization and Purity Assessment

The confirmation of the chemical identity and the determination of purity are critical first steps in the analytical workflow for any novel compound. For N-Benzyl-L-norleucine methyl ester hydrochloride, a combination of chromatographic and spectroscopic methods provides a comprehensive profile of the molecule.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of N-Benzyl-L-norleucine methyl ester hydrochloride. chemimpex.com This technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For amino acid derivatives, reversed-phase HPLC (RP-HPLC) is commonly employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, often consisting of water and an organic modifier like acetonitrile (B52724) or methanol (B129727).

The purity of related compounds, such as Nα-Benzyl-L-alanine methyl ester hydrochloride, has been successfully determined to be ≥ 99% using HPLC. chemimpex.com While specific HPLC methods for N-Benzyl-L-norleucine methyl ester hydrochloride are not extensively detailed in publicly available literature, the general principles of amino acid analysis by HPLC are well-established. actascientific.com The process typically involves:

Column Selection: A C18 or C8 column is a common choice for the separation of moderately nonpolar compounds like N-Benzyl-L-norleucine methyl ester hydrochloride.

Mobile Phase Composition: A gradient elution, where the concentration of the organic solvent is gradually increased, is often used to achieve optimal separation of the main compound from any impurities or degradation products.

Detection: A UV detector is typically used, as the benzyl (B1604629) group in the molecule absorbs ultraviolet light. The wavelength for detection is usually set around 254 nm.

A challenge in HPLC analysis can be the potential for co-elution with structurally similar impurities. Method development often involves optimizing the mobile phase composition, pH, and temperature to achieve baseline separation of all components.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are crucial for the structural elucidation of N-Benzyl-L-norleucine methyl ester hydrochloride.

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For N-Benzyl-L-norleucine methyl ester hydrochloride, characteristic signals would be expected for the protons of the benzyl group, the norleucine backbone, and the methyl ester. For instance, in the analogous N-Benzyl-L-serine methyl ester, the methyl ester protons appear as a singlet around 3.7 ppm, and the benzyl group protons show a multiplet around 7.3 ppm. Similar patterns would be anticipated for the norleucine derivative.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their types (e.g., C, CH, CH₂, CH₃). This provides a complementary and often more resolved view of the carbon skeleton of the molecule.

The combination of ¹H and ¹³C NMR data allows for an unambiguous confirmation of the connectivity of atoms within the N-Benzyl-L-norleucine methyl ester hydrochloride molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for N-Benzyl-L-Norleucine Methyl Ester Hydrochloride

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Methyl Ester (CH₃) | ~3.7 | Singlet |

| Norleucine α-CH | ~3.5-4.0 | Triplet |

| Norleucine β, γ, δ-CH₂ | ~1.2-1.8 | Multiplets |

| Norleucine ε-CH₃ | ~0.9 | Triplet |

| Benzyl CH₂ | ~3.8-4.2 | Singlet or AB quartet |

| Benzyl Aromatic CH | ~7.2-7.4 | Multiplet |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

Mass Spectrometry for Molecular Mass and Fragment Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns. For N-Benzyl-L-norleucine methyl ester hydrochloride, which has a molecular formula of C₁₄H₂₂ClNO₂, the expected molecular weight is 271.78 g/mol . amadischem.com

Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like amino acid derivatives. In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺. For N-Benzyl-L-norleucine methyl ester, this would correspond to a peak at an m/z (mass-to-charge ratio) of 236.16, representing the free base.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide further structural confirmation. Common fragmentation patterns for amino acid esters include the loss of the ester group and cleavage at the Cα-Cβ bond of the amino acid side chain. For N-Benzyl-L-norleucine methyl ester, characteristic fragments would likely include the loss of the methyl ester group (-OCH₃) and the benzyl group (-CH₂Ph).

Quantitative Analysis of N-Benzyl-L-Norleucine Methyl Ester Hydrochloride in Biological Matrices

The analysis of a compound and its metabolites in biological samples such as plasma, urine, or tissue homogenates presents significant challenges due to the complexity of the matrix.

Method Development for Complex Biological Samples

Developing a robust and reliable method for quantifying N-Benzyl-L-norleucine methyl ester hydrochloride in biological matrices is a multi-step process. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of analysis due to its high selectivity and sensitivity.

The key steps in method development include:

Sample Preparation: This is a critical step to remove interfering substances from the biological matrix. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE). The choice of method depends on the physicochemical properties of the analyte and the nature of the biological sample.

Chromatographic Separation: An optimized HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) method is necessary to separate the analyte from endogenous matrix components and potential metabolites.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used. This involves selecting a specific precursor ion (the protonated molecule) and monitoring one or more of its characteristic product ions. This provides a high degree of specificity and reduces background noise.

Method Validation: The developed method must be rigorously validated according to regulatory guidelines. This includes assessing its linearity, accuracy, precision, selectivity, sensitivity (limit of detection and limit of quantification), and stability.

Detection and Quantification of Metabolites

Following administration, N-Benzyl-L-norleucine methyl ester hydrochloride is expected to undergo metabolic transformation in the body. The identification and quantification of these metabolites are crucial for understanding the compound's pharmacokinetic and pharmacodynamic profile.

Potential metabolic pathways for N-Benzyl-L-norleucine methyl ester hydrochloride could include:

Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis by esterases, which would yield N-Benzyl-L-norleucine.

N-Dealkylation: The benzyl group could be cleaved from the nitrogen atom.

Oxidation: The alkyl chain of the norleucine moiety or the aromatic ring of the benzyl group could be hydroxylated.

The detection of these metabolites often involves using high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers, which can provide accurate mass measurements to help determine the elemental composition of unknown metabolites. Once identified, targeted LC-MS/MS methods can be developed for their quantification.

Table 2: Potential Metabolites of N-Benzyl-L-Norleucine Methyl Ester Hydrochloride and their Expected Mass-to-Charge Ratios

| Metabolite | Metabolic Reaction | Molecular Formula | Expected [M+H]⁺ (m/z) |

|---|---|---|---|

| N-Benzyl-L-norleucine | Ester Hydrolysis | C₁₃H₁₉NO₂ | 222.14 |

| L-Norleucine methyl ester | N-Dealkylation | C₇H₁₅NO₂ | 146.11 |

| Hydroxylated N-Benzyl-L-norleucine methyl ester | Oxidation | C₁₄H₂₁NO₃ | 252.15 |

Note: These are predicted metabolites and their presence would need to be confirmed experimentally.

Future Perspectives and Emerging Avenues in N Benzyl L Norleucine Methyl Ester Hydrochloride Research

Identification of Unexplored Therapeutic Targets for N-Benzyl-L-Norleucine Methyl Ester Hydrochloride-Based Compounds

N-Benzyl-L-norleucine methyl ester hydrochloride serves as a foundational structure for generating libraries of novel compounds aimed at identifying and validating new therapeutic targets. As a non-natural amino acid derivative, it allows for the creation of peptide-like molecules, or peptidomimetics, that possess enhanced stability and unique interaction profiles compared to their natural counterparts. acs.org The exploration of unexplored therapeutic targets using compounds derived from this scaffold is a promising area of research.

The strategy involves systematically modifying the core structure to produce a diverse set of analogues. For instance, the n-butyl side chain of the norleucine residue can be altered, the benzyl (B1604629) group on the amine can be substituted, and the methyl ester can be converted to other functional groups. These new molecules can then be screened against a wide array of biological targets. Given that amino acid motifs are crucial for identifying novel protein interactions, these synthetic analogues could uncover previously unknown binding sites or functional centers in proteins. nih.govmdpi.com

Researchers can employ two primary screening methodologies:

Target-Based Screening: In this approach, libraries of compounds derived from N-benzyl-L-norleucine methyl ester hydrochloride are tested against specific, known proteins or enzymes that are implicated in a disease but for which effective modulators have not yet been found. For example, derivatives could be designed to interfere with protein-protein interactions (PPIs), which are notoriously difficult targets for traditional small molecules. cqdm.org

Phenotypic Screening: This method involves applying the compound library to cells or whole organisms to identify molecules that produce a desired physiological effect (e.g., stopping cancer cell proliferation). Once a "hit" is identified, subsequent studies are performed to determine its molecular target, potentially revealing a completely new therapeutic pathway.

The unique structure of norleucine, an isomer of the essential amino acid leucine (B10760876), suggests that derivatives could be used to probe metabolic pathways or protein interactions involving branched-chain amino acids, potentially leading to new treatments for metabolic disorders or certain types of cancer. chemimpex.com

Integration of Artificial Intelligence and Machine Learning in N-Benzyl-L-Norleucine Methyl Ester Hydrochloride-Focused Drug Design

De Novo Design: Generative AI models can design entirely new molecules based on the foundational structure of N-benzyl-L-norleucine methyl ester hydrochloride. oup.com These models learn the underlying chemical "language" from vast datasets of existing molecules and can generate novel structures predicted to have high binding affinity for a specific target and favorable drug-like properties. hyper.ai

Virtual Screening: ML algorithms can rapidly screen virtual libraries containing millions of hypothetical analogues of N-benzyl-L-norleucine methyl ester hydrochloride against a 3D model of a biological target. cqdm.org This process filters for compounds with the highest predicted binding efficacy, allowing chemists to focus their synthetic efforts on the most promising candidates.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models use ML to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov By synthesizing and testing a small, diverse set of derivatives, researchers can train a QSAR model to accurately predict the activity of new, unsynthesized analogues, guiding the optimization process.

Property Prediction: AI models can predict critical pharmacokinetic properties such as absorption, distribution, metabolism, excretion, and toxicity (ADMET). This allows for the early identification and elimination of candidates that are likely to fail in later stages of drug development.

| AI/ML Technique | Function | Application in N-Benzyl-L-Norleucine Methyl Ester Hydrochloride Research |

|---|---|---|

| Generative Models (e.g., VAEs, GANs) | Creates novel chemical structures from scratch. polifaces.de | Designing new molecular entities based on the core scaffold to target specific proteins. |

| Molecular Docking & Virtual Screening | Predicts the binding affinity and orientation of a molecule to a target protein. | Rapidly screening millions of virtual analogues against disease targets to identify potential hits. |

| QSAR Models | Correlates chemical structure with biological activity. nih.gov | Predicting the potency of newly designed analogues before synthesis, guiding lead optimization. |

| Predictive ADMET Models | Forecasts pharmacokinetic and toxicity profiles. | Filtering out compounds with poor drug-like properties early in the design phase. |

| Natural Language Processing (NLP) | Interprets sequences of amino acids to predict interactions. hyper.ai | Designing peptides incorporating N-benzyl-norleucine that can bind to proteins without known 3D structures. |

Development of Novel Synthetic Strategies for N-Benzyl-L-Norleucine Methyl Ester Hydrochloride and Advanced Analogues

The synthesis of N-benzyl-L-norleucine methyl ester hydrochloride and its derivatives is central to its application in drug discovery. Traditional methods for producing amino acid esters often rely on reagents like thionyl chloride or strong acids, which can present environmental and safety challenges. google.comgoogle.commdpi.com Modern synthetic chemistry is increasingly focused on developing more efficient, safer, and environmentally friendly ("green") strategies. rsc.orgacs.orgadvancedchemtech.comambiopharm.com

Conventional synthesis typically involves the esterification of N-benzyl-L-norleucine, which itself can be prepared from L-norleucine. A common method is the Fischer esterification, using methanol (B129727) as both the solvent and reagent in the presence of an acid catalyst like hydrogen chloride. Another approach involves using thionyl chloride in methanol, which generates the acid chloride in situ to facilitate esterification. google.comjaper.in

Emerging synthetic strategies aim to improve upon these classic methods:

Green Solvents: Replacing hazardous solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) with more benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or propylene (B89431) carbonate is a key focus in green peptide chemistry. rsc.orgacs.org

Catalytic Innovations: The use of solid-phase acid catalysts or novel organocatalysts can simplify purification and reduce waste compared to traditional mineral acids.

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters (temperature, pressure, time), leading to higher yields, improved safety, and easier scalability compared to traditional batch processing. advancedchemtech.com

Enzymatic Synthesis: Biocatalysts, such as specific lipase (B570770) or protease enzymes, can be used to form the ester bond with high chemo- and stereoselectivity under mild conditions, minimizing the need for protecting groups and reducing side reactions. Studies have shown that the benzyl ester group can enhance the affinity of amino acid monomers for certain enzymes like papain. acs.org

| Strategy | Conventional Method | Novel/Green Approach | Advantages of Novel Approach |

|---|---|---|---|

| Solvents | Dichloromethane (DCM), Dimethylformamide (DMF). rsc.org | Propylene Carbonate, 2-Methyltetrahydrofuran (2-MeTHF), Water, Ethanol. acs.orgadvancedchemtech.com | Reduced toxicity, lower environmental impact, improved worker safety. |

| Catalysis | Stoichiometric strong acids (H₂SO₄, HCl) or thionyl chloride. google.com | Reusable solid acid catalysts, enzymatic catalysis (e.g., lipases). | Milder reaction conditions, easier product purification, reduced waste. |

| Process | Batch processing in round-bottom flasks. | Continuous flow reactors. advancedchemtech.com | Enhanced safety, better scalability, higher consistency and yield. |

| Reagents | Use of protecting groups requiring additional synthesis steps. | Direct enzymatic synthesis, advanced chemoselective reagents. | Fewer synthetic steps, higher atom economy, less waste generation. |

Potential for N-Benzyl-L-Norleucine Methyl Ester Hydrochloride in Chemical Probe Development

Chemical probes are specialized small molecules designed to selectively bind to a specific protein target, enabling researchers to study its function in a complex biological system. mskcc.org Due to their unique and tunable structures, unnatural amino acids are excellent starting points for the rational design of potent and selective chemical probes. nih.govresearchgate.netresearchgate.net N-Benzyl-L-norleucine methyl ester hydrochloride provides a versatile scaffold that can be systematically modified to create such probes.

The development process typically involves three key components:

A Ligand: This is the core part of the molecule that recognizes and binds to the target protein. An optimized analogue of N-benzyl-L-norleucine methyl ester hydrochloride would serve as the ligand.

A Reporter Group: This is a tag attached to the ligand that allows for detection and visualization. Common reporter groups include fluorophores for microscopy, biotin (B1667282) for affinity purification, or radioactive isotopes for imaging.

A Reactive Group: For some applications, a reactive group (e.g., a photo-activatable crosslinker) is included to form a permanent covalent bond with the target protein, which facilitates its identification from a complex mixture of cellular proteins. nih.gov

The structure of N-benzyl-L-norleucine methyl ester hydrochloride offers several points for chemical modification to append these functional groups. For example, a reporter or reactive group could be attached to the phenyl ring of the benzyl group or synthesized in place of the methyl ester.

By developing a chemical probe from this scaffold, researchers could investigate the role of a newly identified target protein in cellular processes. For instance, a fluorescently-labeled probe could be used to visualize the localization of its target protein within a cell, while a biotin-tagged probe could be used to pull down the target and identify its binding partners, thus mapping its interaction network. This makes the N-benzyl-L-norleucine methyl ester hydrochloride framework a valuable tool for advancing from target identification to a deeper understanding of fundamental biology. mdpi.com

常见问题

Q. What are the standard protocols for synthesizing and characterizing Bzl-Nle-OMe·HCl in academic laboratories?

- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods. For SPPS, use Fmoc/t-Bu protection strategies with coupling agents like HBTU or DIC. Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) is critical. Characterization requires:

- NMR (1H, 13C) to confirm backbone structure and protecting groups.

- Mass spectrometry (HRMS) for molecular weight validation.

- HPLC purity analysis (>95% by UV detection at 214 nm).

Ensure reproducibility by detailing solvents, temperatures, and reaction times in experimental sections .

Q. How should researchers design experiments to verify the identity of Bzl-Nle-OMe·HCl when working with derivatives or analogs?

- Methodological Answer : For novel derivatives, combine orthogonal analytical techniques:

- FT-IR to identify functional groups (e.g., ester carbonyl peaks at ~1740 cm⁻¹).

- Elemental analysis to confirm stoichiometry.

- X-ray crystallography (if crystalline) for absolute configuration.

Cross-reference spectral data with PubChem or CAS entries for known compounds (e.g., h-Lys(z)-ome·HCl, a structural analog) .

Q. What databases and search strategies are recommended for locating peer-reviewed studies on Bzl-Nle-OMe·HCl?

- Methodological Answer : Use interdisciplinary databases like Web of Science (1900+ coverage) with Boolean operators:

- Search terms : “Bzl-Nle-OMe·HCl” OR “benzyl-norleucine-methyl-ester hydrochloride” AND (“synthesis” OR “kinetics”).

- Filters : Peer-reviewed articles, chemistry subfields.

Avoid encyclopedic sources; prioritize journals like Beilstein Journal of Organic Chemistry for methodological rigor .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. MS) for Bzl-Nle-OMe·HCl derivatives?

- Methodological Answer : Contradictions often arise from impurities or structural isomers. Address by:

- Re-purification : Repeat HPLC under modified gradients.

- 2D NMR (COSY, HSQC) to assign ambiguous proton/carbon signals.

- Stability tests : Check for degradation under storage conditions (e.g., pH, temperature).

Document all steps in supplemental materials to enable peer validation .

Q. What strategies optimize the stability of Bzl-Nle-OMe·HCl in aqueous solutions for kinetic studies?

- Methodological Answer : Stability is pH- and temperature-dependent. Design experiments with:

- Buffered solutions (e.g., phosphate buffer, pH 7.4) to minimize hydrolysis.

- Low-temperature storage (−20°C in aliquots).

- UV-Vis monitoring at λmax (~260 nm) for real-time degradation tracking.

Include buffer composition and storage conditions in methods to ensure reproducibility .

Q. How should researchers analyze conflicting bioactivity results for Bzl-Nle-OMe·HCl across different assay systems?

- Methodological Answer : Discrepancies may stem from assay sensitivity or off-target effects. Mitigate by:

- Dose-response curves (IC50/EC50 comparisons).

- Orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase assays).

- Meta-analysis of prior studies to identify trends (use tools like RevMan for systematic reviews).

Highlight limitations in the discussion section, per guidelines in Beilstein Journal .

Data Presentation and Reproducibility

Q. What are the best practices for documenting synthetic yields and purity in publications?

- Methodological Answer : Report yields as isolated masses (%, w/w) post-purification. Use tables to compare:

| Method | Yield (%) | Purity (%) | Solvent System |

|---|---|---|---|

| SPPS | 65 | 98 | DMF/water |

| Solution | 45 | 92 | DCM/methanol |

| Include raw spectral data in supplementary files, formatted as per journal guidelines . |

Literature and Citation Guidelines

Q. How to address gaps in existing literature on Bzl-Nle-OMe·HCl’s mechanistic pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。